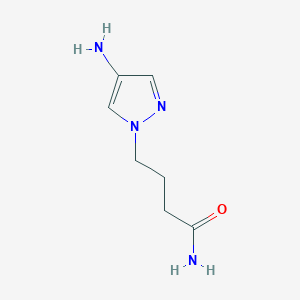

4-(4-amino-1H-pyrazol-1-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

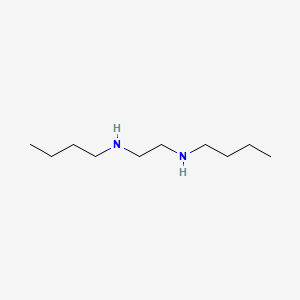

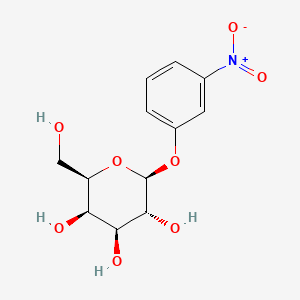

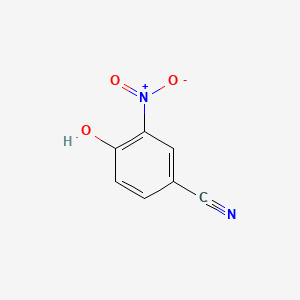

4-(4-amino-1H-pyrazol-1-yl)butanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound features a butanamide moiety linked to a pyrazole ring, which is substituted with an amino group. This structure suggests potential biological activity, as pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-(1-pyrazolyl)butanamides can be accomplished using intermediates such as 4-(3-nitro-1-pyrazolyl)butanenitrile and the corresponding carboxylic acid as central intermediates . The amides can then be prepared from primary amines, which represent partial structures of H2-receptor antagonists. This method indicates the versatility of pyrazole synthesis, allowing for the introduction of diverse functional groups to obtain compounds with desired biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their biological activity. For example, the crystal structure of a related compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, was determined using X-ray diffraction, revealing its monoclinic space group and unit cell parameters . Such structural analyses are essential for understanding the interaction of these compounds with biological targets and for the design of more potent derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by hydrolysis, leads to the formation of diamides . Additionally, the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines results in the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides . These reactions highlight the synthetic versatility of pyrazole derivatives and their potential for generating a wide array of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of these compounds in various solvents can be crucial for their application in biological systems. A study on the synthesis and characterization of a Schiff base pyrazole derivative and its MoO2 (II) complex reported that the complex is soluble in both inorganic solvents like DMF and DMSO and organic solvents like methanol, ethanol, and acetonitrile . Such properties are important for the delivery and bioavailability of these compounds in potential therapeutic applications.

科学的研究の応用

-

Scientific Field: Antimalarial Research

- Application Summary : Pyrazole derivatives have also been studied for their potential antimalarial properties .

- Methods of Application : These compounds are typically synthesized and then tested against the malaria parasite. In vitro antipromastigote activity of these compounds is often evaluated .

- Results or Outcomes : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound with a pyrazole moiety, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

-

Scientific Field: Anti-inflammatory Research

- Application Summary : Pyrazole derivatives have also been studied for their potential anti-inflammatory properties .

- Methods of Application : These compounds are typically synthesized and then tested for their anti-inflammatory effects. In vitro and in vivo models of inflammation are often used .

- Results or Outcomes : A number of pyrazole derivatives have been found to exhibit significant anti-inflammatory activity .

将来の方向性

While specific future directions for “4-(4-amino-1H-pyrazol-1-yl)butanamide” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

特性

IUPAC Name |

4-(4-aminopyrazol-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEANMJANRFKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649340 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-amino-1H-pyrazol-1-yl)butanamide | |

CAS RN |

1172325-06-2 |

Source

|

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)